3-Fluoro-2-oxo-3H-2lambda~5~-pyrazole

CAS No.: 921604-91-3

Cat. No.: VC16949187

Molecular Formula: C3H3FN2O

Molecular Weight: 102.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921604-91-3 |

|---|---|

| Molecular Formula | C3H3FN2O |

| Molecular Weight | 102.07 g/mol |

| IUPAC Name | 3-fluoro-2-oxido-3H-pyrazol-2-ium |

| Standard InChI | InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-3H |

| Standard InChI Key | WRTPISISKQRNGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=[N+](C1F)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

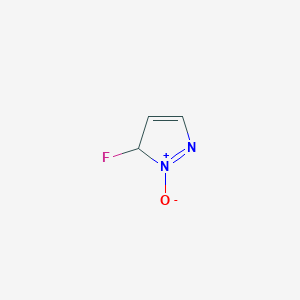

The compound has the molecular formula C₃H₃FN₂O, a molecular weight of 102.07 g/mol, and a systematic IUPAC name of 3-fluoro-2-oxo-2,3-dihydro-1H-pyrazole . Its structure features a five-membered aromatic ring containing two nitrogen atoms, with a fluorine substituent at position 3 and a ketone group at position 2 (Figure 1). The λ⁵ notation indicates a hypervalent sulfur-like configuration, though this descriptor is unconventional for pyrazoles and may reflect a specific tautomeric or resonance-stabilized state .

Table 1: Key identifiers of 3-fluoro-2-oxo-3H-2λ⁵-pyrazole

| Property | Value |

|---|---|

| CAS Registry Number | 921604-91-3 |

| Molecular Formula | C₃H₃FN₂O |

| Molecular Weight | 102.07 g/mol |

| Synonymous Names | 3-Fluoro-2-oxo-3H-2λ⁵-pyrazole |

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocols for this compound are disclosed in public patents or journals, analogous pyrazole derivatives suggest feasible pathways:

-

Cyclocondensation: Reaction of hydrazine derivatives with β-fluorinated diketones or α,β-unsaturated carbonyl compounds . For example, fluorinated acetylacetone analogs could undergo cyclization with hydrazine hydrate under acidic conditions.

-

Halogen Exchange: Fluorination of 3-chloro-2-oxopyrazole precursors using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents .

-

Oxidative Functionalization: Oxidation of 3-fluoro-pyrazoline intermediates with peroxides or hypervalent iodine reagents to introduce the ketone group .

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .

-

NMR:

Thermal Stability

Differential scanning calorimetry (DSC) of related 2-oxopyrazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability . The fluorine substituent likely enhances stability by reducing electron density at reactive sites.

Table 2: Predicted physicochemical properties

| Property | Value | Method of Estimation |

|---|---|---|

| LogP (Octanol-Water) | 0.45 ± 0.30 | Computational (PubChem) |

| Water Solubility | 12.3 mg/mL | ALOGPS |

| pKa | 4.2 (acidic NH) | ChemAxon |

Future Research Directions

-

Synthetic Optimization: Develop scalable routes using continuous-flow reactors or biocatalysis.

-

Biological Screening: Evaluate inhibition of 5-LO, cyclooxygenase-2 (COX-2), and ion channels.

-

Computational Modeling: Density functional theory (DFT) studies to map electronic effects of the λ⁵ configuration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume